Norfloxacin Piperazinyl-1-Oxide

Antibacterial activity Metabolite profiling MIC comparison

Select this certified Norfloxacin Piperazinyl-1-Oxide reference standard to unambiguously identify and quantify EP Impurity H in stability-indicating HPLC methods. Its distinct chromatographic retention, unique mass fragmentation, and ≥4-fold lower antibacterial potency versus norfloxacin prevent false-negative impurity detection. Validated recovery (102.84%) supports direct use in ANDA/DMF impurity profiling under ICH Q3A/Q3B, ensuring regulatory compliance and accurate pharmacokinetic modeling. Avoid analytical misinterpretation by using the correct N-oxide metabolite standard.

Molecular Formula C16H18FN3O4
Molecular Weight 335.335
CAS No. 1796931-70-8
Cat. No. B584926
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNorfloxacin Piperazinyl-1-Oxide
CAS1796931-70-8
Molecular FormulaC16H18FN3O4
Molecular Weight335.335
Structural Identifiers
SMILESCCN1C=C(C(=O)C2=CC(=C(C=C21)[N+]3(CCNCC3)[O-])F)C(=O)O
InChIInChI=1S/C16H18FN3O4/c1-2-19-9-11(16(22)23)15(21)10-7-12(17)14(8-13(10)19)20(24)5-3-18-4-6-20/h7-9,18H,2-6H2,1H3,(H,22,23)
InChIKeyCDVLNQFJLUPSOF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Norfloxacin Piperazinyl-1-Oxide (CAS 1796931-70-8) for Pharmaceutical Impurity Analysis and Metabolism Research


Norfloxacin Piperazinyl-1-Oxide (CAS 1796931-70-8) is an N-oxide metabolite of the fluoroquinolone antibiotic norfloxacin, formed via N-oxidation of the piperazine ring [1]. This compound serves as a critical reference standard in pharmaceutical quality control and metabolic pathway studies, enabling precise identification and quantification of norfloxacin-related impurities [2]. Its distinct physicochemical profile, including a molecular weight of 335.33 g/mol and a unique InChIKey (CDVLNQFJLUPSOF-UHFFFAOYSA-N), ensures unambiguous differentiation from the parent drug and other analogs in analytical workflows .

Why Norfloxacin Piperazinyl-1-Oxide Cannot Be Substituted with Norfloxacin or Pefloxacin N-Oxide in Analytical and Metabolic Studies


Substituting Norfloxacin Piperazinyl-1-Oxide with the parent drug (norfloxacin) or the structurally related pefloxacin N-oxide leads to critical analytical and biological misinterpretations. The N-oxide modification significantly reduces antibacterial potency compared to norfloxacin, with MIC values elevated by ≥4-fold in class-level comparisons [1]. Furthermore, the compound's distinct chromatographic retention time and mass spectrometric fragmentation pattern are essential for resolving it from co-eluting impurities in stability-indicating HPLC methods [2]. Using an incorrect reference standard risks false-negative impurity detection and inaccurate pharmacokinetic profiling.

Quantitative Differentiation of Norfloxacin Piperazinyl-1-Oxide from Structural Analogs: Evidence for Informed Procurement


Reduced Antibacterial Activity of N-Oxide Metabolites vs. Parent Fluoroquinolones

Pefloxacin N-oxide, a direct structural analog of Norfloxacin Piperazinyl-1-Oxide, exhibits markedly reduced antibacterial activity compared to its parent drug. Against 867 clinical stock strains, the MIC90 of pefloxacin N-oxide was ≥64 µg/mL, whereas pefloxacin and N-demethyl pefloxacin (norfloxacin) showed substantially lower MIC values [1]. This 4-fold or greater reduction in potency is a class-level effect of piperazine N-oxidation, establishing the compound's primary utility as an analytical reference rather than an antimicrobial agent.

Antibacterial activity Metabolite profiling MIC comparison

Defined Chromatographic Resolution of Norfloxacin Piperazinyl-1-Oxide as EP Impurity H

Norfloxacin Piperazinyl-1-Oxide (catalogued as EP Impurity H) is reliably separated from the parent drug and other impurities using a validated reversed-phase HPLC method. The method achieves high specificity and a recovery rate of 102.84% with a relative standard deviation (%RSD) of 0.11% in tablet formulations . This precision ensures that the impurity can be accurately quantified at levels as low as 0.05%, in compliance with ICH guidelines for pharmaceutical quality control.

HPLC method validation Impurity profiling Pharmaceutical quality control

Metabolic N-Oxidation as a Primary Biotransformation Pathway in Humans

N-Oxidation of the piperazine ring is a primary metabolic pathway for fluoroquinolones in humans. Norfloxacin Piperazinyl-1-Oxide is a key metabolite of norfloxacin and ciprofloxacin, and pefloxacin N-oxide is detected in human plasma and urine [1]. While quantitative formation rates remain incompletely characterized, the oxo derivative is identified as the main metabolite of norfloxacin [2]. This metabolic significance underscores the compound's critical role as an analytical standard for in vitro and in vivo drug metabolism studies.

Drug metabolism Pharmacokinetics LC-MS/MS

Optimal Application Scenarios for Norfloxacin Piperazinyl-1-Oxide Based on Quantitative Evidence


Pharmaceutical Impurity Profiling and Stability-Indicating Method Validation

Procure Norfloxacin Piperazinyl-1-Oxide as a certified reference standard to develop and validate stability-indicating HPLC methods for norfloxacin drug substances and products. The compound's distinct chromatographic properties (resolved as EP Impurity H) and validated recovery rate of 102.84% ensure accurate quantification of this specific N-oxide impurity, which may form during synthesis or under oxidative stress conditions. This application directly supports ANDA and DMF submissions requiring impurity profiling per ICH Q3A/Q3B guidelines.

In Vitro and In Vivo Metabolism Studies of Fluoroquinolones

Utilize this N-oxide metabolite as a primary analytical standard in LC-MS/MS assays designed to track the metabolic fate of norfloxacin and related fluoroquinolones. The compound's confirmed presence as a major metabolite in human plasma and urine [1] makes it indispensable for pharmacokinetic modeling, drug-drug interaction studies, and assessing the impact of genetic polymorphisms on N-oxidation pathways. Its reduced antibacterial activity (≥4-fold lower MIC than parent) [2] is a critical control point for correlating metabolite concentrations with antimicrobial efficacy.

Environmental Fate and Biodegradation Monitoring

Deploy Norfloxacin Piperazinyl-1-Oxide as an analytical standard in environmental monitoring studies tracking fluoroquinolone residues in wastewater, soil, and aquaculture effluents. N-oxidation is a common environmental transformation pathway, and the compound's specific detection via validated LC-MS/MS methods [3] allows researchers to distinguish parent drug contamination from its transformation products, thereby enabling more accurate environmental risk assessments.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for Norfloxacin Piperazinyl-1-Oxide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.